2-Ethoxy-2-ethyl-3-methylbutan-1-amine
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Overview
Description
2-Ethoxy-2-ethyl-3-methylbutan-1-amine is an organic compound with the molecular formula C9H21NO It is a primary amine with a complex branched structure, which includes an ethoxy group, an ethyl group, and a methyl group attached to a butanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-2-ethyl-3-methylbutan-1-amine can be achieved through several methods. One common approach involves the reaction of a suitable halogenated precursor with an amine. For example, the halogenoalkane can be heated with a concentrated solution of ammonia in ethanol under sealed conditions to prevent the escape of ammonia gas . This method typically involves multiple steps, including the formation of intermediate salts and their subsequent conversion to the desired amine.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes. For instance, a reactor drum containing a catalyst such as Cu-Co/Al2O3-zeolite can be used. The reaction conditions include a temperature range of 100-360°C, normal pressure to 4.5 MPa, and specific molar ratios of reactants . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-2-ethyl-3-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or nitriles.
Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides and acid chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while substitution reactions can produce various amides or secondary amines.
Scientific Research Applications
2-Ethoxy-2-ethyl-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex amines and other nitrogen-containing compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving amines.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 2-Ethoxy-2-ethyl-3-methylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of enzymes or receptors. This can lead to changes in metabolic pathways or signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-2-methylbutan-1-amine
- 2-Ethyl-3-methylbutan-1-amine
- 2-Methylbutan-1-amine
Uniqueness
2-Ethoxy-2-ethyl-3-methylbutan-1-amine is unique due to the presence of both ethoxy and ethyl groups on the same carbon atom, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar amines and contributes to its specific applications in various fields .
Properties
Molecular Formula |
C9H21NO |
---|---|
Molecular Weight |
159.27 g/mol |
IUPAC Name |
2-ethoxy-2-ethyl-3-methylbutan-1-amine |
InChI |
InChI=1S/C9H21NO/c1-5-9(7-10,8(3)4)11-6-2/h8H,5-7,10H2,1-4H3 |
InChI Key |
FVCMSBVUMRNIHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)(C(C)C)OCC |
Origin of Product |
United States |
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